Acide 2,5-bis(trifluorométhyl)phénylacétique

Vue d'ensemble

Description

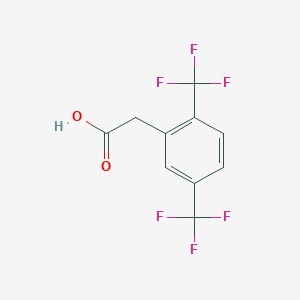

2,5-Bis(trifluoromethyl)phenylacetic acid is a chemical compound that is part of a broader class of compounds known for their trifluoromethyl groups. These groups are characterized by the presence of three fluorine atoms attached to a methyl group, which imparts unique electronic and steric properties to the molecule. The presence of these trifluoromethyl groups can significantly influence the physical, chemical, and biological properties of the compounds they are part of.

Synthesis Analysis

The synthesis of compounds related to 2,5-bis(trifluoromethyl)phenylacetic acid often involves the use of trifluoroacetic acid or its derivatives. For instance, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, leads to the formation of various acetoacetic acid derivatives and ketenes . Similarly, the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with trifluoroacetic acid results in the formation of bismuth dicarboxylates . Moreover, the synthesis of a novel fluorinated aromatic diamine monomer, which includes a bis(trifluoromethyl)phenyl group, is achieved by coupling a trifluoroacetophenone with a phenyl ether, followed by reduction .

Molecular Structure Analysis

The molecular structure of compounds containing bis(trifluoromethyl)phenyl groups can be quite complex due to the steric and electronic effects of the trifluoromethyl substituents. X-ray diffraction data has been used to determine the structure of related compounds, such as bismuth dicarboxylates, revealing a distorted trigonal bipyramidal coordination with carboxylate substituents in axial positions . The presence of the trifluoromethyl groups can also influence the coordination of other groups within the molecule, as seen in the synthesis of expanded porphyrins .

Chemical Reactions Analysis

The bis(trifluoromethyl)phenyl group can participate in various chemical reactions. For example, it can be used as a catalyst in dehydrative amidation between carboxylic acids and amines , or in the condensation of pyrrole with benzaldehyde to produce expanded porphyrins . It can also act as a reagent for the derivatization of biogenic amines, facilitating their determination by LC-MS/MS and 19F NMR .

Physical and Chemical Properties Analysis

Compounds with bis(trifluoromethyl)phenyl groups often exhibit unique physical and chemical properties. For instance, fluorinated polyimides derived from a diamine containing a bis(trifluoromethyl)phenyl group show good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The optical and electrochemical properties of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins indicate a decrease in the HOMO-LUMO gap with increasing size of the conjugated macrocycles . Additionally, the presence of the trifluoromethyl groups can enhance the deactivation of the excited singlet state to the ground state in these macrocycles .

Applications De Recherche Scientifique

Composés Organiques de Base

“Acide 2,5-bis(trifluorométhyl)phénylacétique” est classé comme un composé organique de base . Les composés organiques de base sont des composants fondamentaux de la synthèse organique et sont utilisés pour créer une grande variété de molécules complexes pour diverses applications.

Chimie Médicinale

Le composé présente une lipophilie et une stabilité métabolique intéressantes en raison de la présence de groupes trifluorométhyles. Ces propriétés en font un candidat potentiel pour le développement de médicaments.

Synthèse d'Antithrombotiques Potentiels

Des composés apparentés, tels que “l'acide 2-(trifluorométhyl)phénylacétique”, ont été utilisés dans la synthèse d'antithrombotiques potentiels . Les antithrombotiques sont des médicaments qui réduisent la formation de caillots sanguins, et ils sont utilisés dans le traitement des troubles thrombotiques.

Synthèse d'Inhibiteurs de la Lipoxygénase

“L'acide 2-(trifluorométhyl)phénylacétique” a également été utilisé dans la synthèse d'inhibiteurs de la lipoxygénase . Les lipoxygénases sont des enzymes qui interviennent dans le métabolisme de l'acide arachidonique, conduisant à la formation de leucotriènes, qui sont des médiateurs inflammatoires. Par conséquent, les inhibiteurs de ces enzymes peuvent être utilisés dans le traitement des maladies inflammatoires.

Synthèse de Bibliothèques de Pentaamines et de Bis-Hétérocycliques

“L'acide 3,5-bis(trifluorométhyl)phénylacétique”, un composé apparenté, a été utilisé comme brique de construction pour synthétiser les bibliothèques de pentaamines et de bis-hétérocycliques . Ces bibliothèques sont des collections de composés structurellement divers qui sont utilisés pour le criblage à haut débit dans la découverte de médicaments.

Détermination des Substances Perfluorées Ioniques

“L'acide 3,5-bis(trifluorométhyl)phénylacétique” a également été utilisé dans la détermination des substances perfluorées ioniques dans les lixiviats provenant de décharges et les échantillons de sédiments . Les substances perfluorées sont des polluants environnementaux, et leur détermination est importante pour la surveillance environnementale et le contrôle de la pollution.

Mécanisme D'action

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

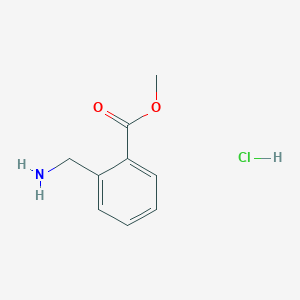

2-[2,5-bis(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-9(12,13)6-1-2-7(10(14,15)16)5(3-6)4-8(17)18/h1-3H,4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTNYFICBCCTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378281 | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302912-02-3 | |

| Record name | 2,5-Bis(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)

![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)